(R)-5-Bromomethyl-2-pyrrolidinone
Overview
Description
®-5-Bromomethyl-2-pyrrolidinone is a chiral compound with significant importance in organic synthesis and medicinal chemistry It is a derivative of pyrrolidinone, characterized by the presence of a bromomethyl group at the 5-position of the pyrrolidinone ring
Scientific Research Applications
®-5-Bromomethyl-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromomethyl-2-pyrrolidinone typically involves the bromination of ®-2-pyrrolidinone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of ®-5-Bromomethyl-2-pyrrolidinone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: ®-5-Bromomethyl-2-pyrrolidinone can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of ®-5-Bromomethyl-2-pyrrolidinone can yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Major Products:
- Substitution reactions yield various substituted pyrrolidinone derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in alcohol or amine derivatives.
Mechanism of Action
The mechanism of action of ®-5-Bromomethyl-2-pyrrolidinone depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
(S)-5-Bromomethyl-2-pyrrolidinone: The enantiomer of ®-5-Bromomethyl-2-pyrrolidinone, with similar chemical properties but different biological activity due to chirality.
5-Chloromethyl-2-pyrrolidinone: A similar compound with a chlorine atom instead of bromine, exhibiting different reactivity and applications.
5-Methyl-2-pyrrolidinone: Lacks the halogen substituent, resulting in different chemical behavior and applications.
Uniqueness: ®-5-Bromomethyl-2-pyrrolidinone is unique due to its chiral nature and the presence of a bromomethyl group, which imparts specific reactivity and biological activity
Properties
IUPAC Name |
(5R)-5-(bromomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOSFXPTXNRRMF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503704 | |
Record name | (5R)-5-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98612-60-3 | |
Record name | (5R)-5-(Bromomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98612-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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